molecular formula C22H25NO3 B8057938 2-(2-Isobutyl-3-methyl-benzoylamino)-indan-2-carboxylic acid

2-(2-Isobutyl-3-methyl-benzoylamino)-indan-2-carboxylic acid

Cat. No. B8057938
M. Wt: 351.4 g/mol
InChI Key: CVZZXXPJPJIHNE-UHFFFAOYSA-N
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Patent
US08569535B2

Procedure details

To a solution of 2-[3-methyl-2-(2-methyl-propenyl)-benzoylamino]-indan-2-carboxylic acid (135) (120 mg, 0.34 mmol) in acetic acid (15 mL) is added the catalyst, Pd—C (5 wt. % Pd, 72 mg, 3.4% mmol) under argon. The resulting reaction mixture is moved to the Paar apparatus to run hydrogenation: 50 psi, 95° C., overnight. The catalyst is removed by filtration through a pre-column (10 g silica gel) and washed by EtOH. The combined organic solution is concentrated in vacuo. The residue is purified by HPLC to give a pure product (136) as white solid (65 mg, 54%).
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
72 mg
Type
catalyst
Reaction Step One
Yield
54%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([CH:23]=[C:24]([CH3:26])[CH3:25])=[C:4]([CH:20]=[CH:21][CH:22]=1)[C:5]([NH:7][C:8]1([C:17]([OH:19])=[O:18])[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH2:9]1)=[O:6]>C(O)(=O)C.[Pd]>[CH2:23]([C:3]1[C:2]([CH3:1])=[CH:22][CH:21]=[CH:20][C:4]=1[C:5]([NH:7][C:8]1([C:17]([OH:19])=[O:18])[CH2:9][C:10]2[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:16]1)=[O:6])[CH:24]([CH3:26])[CH3:25]

Inputs

Step One
Name
Quantity
120 mg
Type
reactant
Smiles
CC=1C(=C(C(=O)NC2(CC3=CC=CC=C3C2)C(=O)O)C=CC1)C=C(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
72 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
50 psi, 95° C., overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration through a pre-column (10 g silica gel)
WASH
Type
WASH
Details
washed by EtOH
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic solution is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by HPLC

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)C1=C(C(=O)NC2(CC3=CC=CC=C3C2)C(=O)O)C=CC=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 65 mg
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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